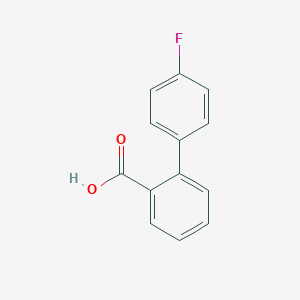

2-(4-Fluorphenyl)benzoesäure

Übersicht

Beschreibung

2-(4-Fluorophenyl)benzoic acid is a compound that is not directly discussed in the provided papers. However, related compounds with similar structures are mentioned, such as 4-(2-arylethynyl)-benzoic acid and its derivatives , azo-benzoic acids , and various benzoic acid esters and intermediates . These compounds are often used in the synthesis of materials with specific optical, electronic, or liquid crystalline properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including acylation, esterification , methylation, haloform reaction, demethylation, alkylation condensation, and reduction . For instance, 2-(N-phenylamino)benzoic acids are synthesized using 2-fluorobenzoic acids and anilines as starting materials . These methods provide insights into potential synthetic routes that could be applied to 2-(4-Fluorophenyl)benzoic acid.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as NMR, IR, UV-VIS spectroscopy, and X-ray diffraction . These studies reveal the presence of intermolecular hydrogen bonding and the influence of substituents on the molecular conformation and stability .

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives in solution can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The reactivity of these compounds is influenced by solvent composition and pH. The presence of a fluorine atom, as in 2-(4-Fluorophenyl)benzoic acid, would likely affect the compound's reactivity and interactions due to the electronegativity of fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. For example, the presence of different substituents can lead to varied optical properties, such as chiral optical properties in supramolecular organic fluorophores . The liquid crystalline properties of certain benzoic acid esters are also of interest, as they lay the foundation for the study of liquid crystal materials . Theoretical studies, including DFT calculations, provide further insights into the electronic structure, vibrational modes, and potential applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthese von Heparansulfat-Mimetika

2-(4-Fluorphenyl)benzoesäure: wird als Ausgangsreagenz bei der Synthese von Heparansulfat-Glykosaminoglykan (HSGAG)-Mimetika verwendet . Diese Mimetika sind in der biomedizinischen Forschung von entscheidender Bedeutung, da sie eine Vielzahl von biologischen Prozessen, einschließlich Entwicklung, Angiogenese und Entzündung, modulieren.

Zwischenprodukt der organischen Synthese

Diese Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle. Beispielsweise wurde sie zur Herstellung von Ausgangsmaterialien für die Synthese von 9-Fluor-7H-benz(de)anthracen-7-on , einer Verbindung, die für die Untersuchung von polyzyklischen aromatischen Kohlenwasserstoffen von Interesse ist.

Wirkmechanismus

Target of Action

The primary target of 2-(4-Fluorophenyl)benzoic acid is currently unknown. A structurally similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2, a protein that regulates cell death (apoptosis), with a kd value of 400 μm .

Mode of Action

If it behaves similarly to 4-(4-Fluorophenyl)benzoic acid, it may interact with its target protein (such as Bcl-2) and modulate its function

Biochemical Pathways

If it interacts with Bcl-2 like its structural analog, it could potentially influence apoptosis pathways . .

Pharmacokinetics

It has a molecular weight of 244.218 , and its melting point is between 138-140 °C

Result of Action

If it acts similarly to 4-(4-Fluorophenyl)benzoic acid, it could potentially influence cell survival and death by modulating the function of Bcl-2 . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its target. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling 2-(4-Fluorophenyl)benzoic acid . These precautions suggest that the compound may be sensitive to air and moisture.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including gloves and eye/face protection, should be worn when handling the compound .

Zukünftige Richtungen

While specific future directions for 2-(4-Fluorophenyl)benzoic acid are not mentioned in the search results, it’s worth noting that the compound has been used in the synthesis of new fluorine substituted phthalides . These compounds have exhibited antibacterial and antifungal activity on antimicrobial screening against human pathogenic bacteria and fungi , suggesting potential future applications in the development of new antimicrobial agents.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVNEKHPDXUTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382217 | |

| Record name | 2-(4-Fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1841-57-2 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)